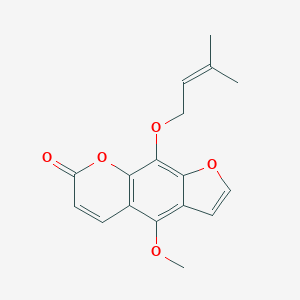

Phellopterin

Description

This compound has been reported in Melicope triphylla, Komarovia anisosperma, and other organisms with data available.

A naturally occurring furanocoumarin found in roots of Angelica dahurica and in Seseli elatum (L579). Furocoumarins, are phototoxic and photocarcinogenic. They intercalate DNA and photochemically induce mutations. Furocoumarins are botanical phytoalexins found to varying extents in a variety of vegetables and fruits, notably citrus fruits. The levels of furocoumarins present in our diets, while normally well below that causing evident acute phototoxicity, do cause pharmacologically relevant drug interactions. Some are particularly active against cytochrome P450s. For example, in humans, bergamottin and dihydroxybergamottin are responsible for the 'grapefruit juice effect', in which these furanocoumarins affect the metabolism of certain drugs.

a naturally occurring furanocoumarin found in roots of Angelica dahurica; structure in first source

Properties

IUPAC Name |

4-methoxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-10(2)6-8-21-17-15-12(7-9-20-15)14(19-3)11-4-5-13(18)22-16(11)17/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLZFLQMBMYVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180086 | |

| Record name | Phellopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2543-94-4 | |

| Record name | Phellopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2543-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phellopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002543944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phellopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phellopterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHELLOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7UP6XJ2AA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phellopterin's Core Mechanism of Action in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellopterin, a naturally occurring furanocoumarin, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its anti-inflammatory effects. Primarily, this compound modulates key signaling pathways, including the sirtuin 1 (SIRT1), signal transducer and activator of transcription 3 (STAT3), and Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathways. Its action on these pathways leads to a downstream reduction in the expression and production of pro-inflammatory mediators. This guide synthesizes the current understanding of this compound's molecular interactions, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the involved signaling cascades to support further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, isolated from the roots of Angelica dahurica, has emerged as a promising natural compound with potent anti-inflammatory activities.[1] This document serves as a comprehensive technical resource, elucidating the molecular mechanisms that underpin this compound's anti-inflammatory action.

Core Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are primarily attributed to its ability to modulate several key intracellular signaling pathways.

SIRT1 Activation and Downstream Effects

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating inflammation. This compound has been shown to upregulate SIRT1 expression and activity.[2][3] Activated SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and reducing the expression of pro-inflammatory genes.[2][3] This interaction represents a key mechanism by which this compound controls inflammatory responses.

Inhibition of the STAT3 Signaling Pathway

The STAT3 pathway is a critical mediator of inflammatory and immune responses. This compound has been observed to suppress the phosphorylation of STAT3 at Tyr705, a key step in its activation. By inhibiting STAT3 activation, this compound effectively downregulates the expression of STAT3-dependent pro-inflammatory genes.

Attenuation of the TLR4/NF-κB Signaling Pathway

The TLR4/NF-κB pathway is a central driver of the innate immune response and inflammation. This compound has been shown to inhibit the activation of this pathway. It reduces the expression of TLR4 and the nuclear translocation of the NF-κB p65 subunit. This inhibition leads to a significant decrease in the production of various pro-inflammatory cytokines and enzymes.

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

| In Vitro Model | Target | This compound Concentration | Observed Effect | Reference |

| IFN-γ-induced HaCaT cells | ICAM-1 Expression | Not Specified | Significantly decreased | |

| Colitis-Associated Cancer Model | TLR4 and NF-κB p65 | Dose-dependent | Decreased protein expression | |

| Atopic Dermatitis Model | STAT3 Phosphorylation (Tyr705) | Not Specified | Suppressed |

| In Vivo Model | Parameter | This compound Dose | Observed Effect | Reference |

| Colitis-Associated Cancer in mice | IL-6, IL-1β, TNF-α levels in peripheral blood | Dose-dependent | Decreased | |

| Colitis-Associated Cancer in mice | IL-10 levels in peripheral blood | Dose-dependent | Increased | |

| Atopic Dermatitis-like lesions in mice | Serum IgE levels | Not Specified | Reduced | |

| Atopic Dermatitis-like lesions in mice | Eosinophil and mast cell infiltration | Not Specified | Reduced |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms of this compound, the following diagrams have been generated using Graphviz.

Caption: this compound's multi-target mechanism in inflammation.

Caption: Western Blot workflow for protein analysis.

Detailed Experimental Protocols

In Vivo Carrageenan-Induced Paw Edema Model

This model is used to assess the acute anti-inflammatory activity of this compound.

-

Animals: Male Wistar rats (180-220 g) are used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

This compound is administered orally at various doses (e.g., 10, 20, 40 mg/kg) or intraperitoneally. The vehicle control group receives the same volume of the vehicle (e.g., 0.5% carboxymethylcellulose). A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).

-

One hour after drug administration, 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

-

In Vitro LPS-Induced Inflammation in Macrophages (RAW 264.7)

This assay evaluates the effect of this compound on inflammatory responses in a macrophage cell line.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Procedure:

-

Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubating for a specified period (e.g., 24 hours for cytokine measurements, shorter times for signaling protein phosphorylation).

-

Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation of key signaling proteins (e.g., p-p65, p-STAT3, SIRT1) as described in the workflow diagram.

-

Western Blotting for Phosphorylated STAT3 (p-STAT3)

This protocol details the detection of activated STAT3.

-

Sample Preparation: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (Tyr705). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total STAT3 as a loading control.

Conclusion

This compound exhibits robust anti-inflammatory effects through the modulation of multiple key signaling pathways, including SIRT1, STAT3, and TLR4/NF-κB. Its ability to inhibit the production of a wide array of pro-inflammatory mediators underscores its potential as a therapeutic agent for the treatment of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating the detailed molecular interactions, conducting comprehensive dose-response studies for various inflammatory markers, and exploring its efficacy in a broader range of preclinical disease models.

References

- 1. The therapeutic effect of this compound on colitis-associated cancer and its effects on TLR4/NF-κB pathway and macrophage M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound cream exerts an anti-inflammatory effect that facilitates diabetes-associated cutaneous wound healing via SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

Phellopterin: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellopterin, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities, particularly its anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and a comprehensive analysis of the various extraction and isolation methodologies. Detailed experimental protocols, quantitative data on extraction yields, and an exploration of its modulation of key signaling pathways are presented to support further research and development efforts.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae (or Umbelliferae) and Rutaceae families. The most well-documented and significant natural source is the root of Angelica dahurica, a perennial plant used in traditional Chinese medicine. Other notable sources include:

-

Angelica archangelica (Archangelica officinalis): The fruits of this plant have been shown to contain significant amounts of this compound.

-

Peucedanum species: Various plants within this genus are known to produce furanocoumarins, including this compound.

-

Melicope triphylla

-

Komarovia anisosperma

-

Seseli elatum

-

Citrus Fruits: this compound can also be found in certain citrus fruits, which are a common source of various furanocoumarins.

Extraction Methodologies

The extraction of this compound from its natural plant sources is a critical step for its isolation and subsequent pharmacological investigation. A variety of extraction techniques have been employed, each with its own set of advantages and disadvantages concerning efficiency, solvent consumption, and environmental impact.

Conventional Extraction Techniques

Traditional methods for the extraction of furanocoumarins like this compound include maceration and Soxhlet extraction.

-

Maceration: This simple technique involves soaking the plant material in a chosen solvent for an extended period. While straightforward and requiring minimal specialized equipment, it is often time-consuming and may result in lower extraction yields compared to more advanced methods.

-

Soxhlet Extraction: This method utilizes a specialized apparatus to continuously wash the plant material with a heated solvent. It is more efficient than maceration but can be time-consuming and requires larger volumes of solvent. The prolonged exposure to heat can also potentially degrade thermolabile compounds.

Modern Extraction Techniques

To enhance extraction efficiency and reduce solvent consumption and extraction time, several modern techniques have been developed and applied to the extraction of furanocoumarins.

-

Ultrasound-Assisted Extraction (UAE): This technique employs ultrasonic waves to disrupt the plant cell walls, facilitating the release of intracellular contents into the solvent. UAE is known for its reduced extraction time, lower solvent consumption, and increased extraction yields compared to conventional methods.

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to the rapid partitioning of analytes from the sample matrix into the solvent. This method significantly reduces extraction time and solvent usage. However, care must be taken to avoid overheating, which can lead to the degradation of the target compounds.

-

Accelerated Solvent Extraction (ASE): ASE uses elevated temperatures and pressures to increase the efficiency of the extraction process. This technique allows for the use of less solvent and significantly reduces extraction times compared to traditional methods.

Green Extraction Techniques

Recent research has focused on developing more environmentally friendly extraction methods, such as the use of deep eutectic solvents (DESs).

-

Deep Eutectic Solvent (DES) Based Extraction: DESs are a class of solvents that are often biodegradable and have low toxicity. A study on the microwave-assisted extraction of coumarins from Angelica dahurica using a DES composed of choline chloride, citric acid, and water demonstrated high extraction efficiency, presenting a promising green alternative to conventional organic solvents.

Quantitative Data on Extraction Yields

The yield of this compound is highly dependent on the plant source, the extraction method employed, and the specific parameters of the extraction process. The following table summarizes available quantitative data on this compound extraction from various studies.

| Plant Source | Extraction Method | Solvent | Temperature (°C) | Time | This compound Yield (mg/g of dry plant material) | Reference |

| Archangelica officinalis fruits | Soxhlet | Petroleum Ether | Boiling point | - | 0.81 | [1][2][3][4] |

| Archangelica officinalis fruits | Ultrasound-Assisted Extraction (UAE) | Petroleum Ether | 60 | - | 0.73 | [1] |

| Archangelica officinalis fruits | Microwave-Assisted Solvent Extraction (MASE - open system) | Petroleum Ether | - | - | 0.84 | |

| Archangelica officinalis fruits | Accelerated Solvent Extraction (ASE) | Methanol | 100 | 10 min | 1.13 | |

| Angelica dahurica root | Ultrasound-Assisted Extraction (UAE) | 70% Methanol | - | 20 min | Not specified for this compound alone | |

| Angelica dahurica root | Microwave-Assisted Extraction (MAE) with Deep Eutectic Solvent | Choline chloride:citric acid:water (1:1:2) | 59.85 | 50 min | Total coumarin yield of 1.18% |

Experimental Protocols

General Sample Preparation

Prior to extraction, the plant material (e.g., roots, fruits) is typically dried to a constant weight to remove moisture. The dried material is then ground into a fine powder to increase the surface area for solvent penetration.

Protocol for Ultrasound-Assisted Extraction (UAE) of Coumarins from Angelica dahurica

This protocol is based on an optimized method for the extraction of coumarins from Angelica dahurica root.

-

Sample Preparation: Weigh a precise amount of dried, powdered Angelica dahurica root.

-

Solvent Addition: Add 70% methanol to the plant material at a specific liquid-to-solid ratio (e.g., 20:1 mL/g).

-

Ultrasonication: Place the mixture in an ultrasonic bath and sonicate for a predetermined time (e.g., 20 minutes) at a controlled temperature.

-

Extraction Repetition: For exhaustive extraction, the process can be repeated on the plant residue.

-

Filtration and Concentration: Filter the resulting extract to remove solid plant material. The filtrate can then be concentrated under reduced pressure to yield the crude extract.

Protocol for Isolation and Purification of this compound

Following extraction, this compound can be isolated and purified from the crude extract using various chromatographic techniques.

-

Fractionation: The crude methanol extract of Angelica dahurica can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is typically found in the less polar fractions like ethyl acetate.

-

Column Chromatography: The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Thin-Layer Chromatography (TLC): Fractions are collected and monitored by TLC to identify those containing this compound.

-

Further Purification: Fractions rich in this compound can be pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Quantitative Analysis by HPLC

The quantification of this compound in the extracts is typically performed using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).

-

Standard Preparation: Prepare a series of standard solutions of pure this compound in a suitable solvent (e.g., methanol) at known concentrations.

-

Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid) and acetonitrile or methanol is typical.

-

Detection: The absorbance is monitored at a wavelength where this compound shows maximum absorption (e.g., 254 nm).

-

-

Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their concentrations. The concentration of this compound in the sample extract is then determined by interpolating its peak area on the calibration curve.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects, particularly its anti-inflammatory actions, by modulating several key signaling pathways.

SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in regulating inflammation, cellular metabolism, and stress resistance. This compound has been shown to upregulate the expression of SIRT1. By activating SIRT1, this compound can deacetylate various downstream targets, including transcription factors like NF-κB, leading to the suppression of pro-inflammatory gene expression.

This compound upregulates SIRT1, leading to the deacetylation and inhibition of NF-κB.

Akt and PKC Signaling Pathways

The Protein Kinase B (Akt) and Protein Kinase C (PKC) signaling pathways are critical regulators of cell survival, proliferation, and inflammation. While the precise mechanism of this compound's interaction with these pathways is still under investigation, it is known to influence downstream inflammatory responses. The interplay between Akt and PKC is complex, with some isoforms of PKC being able to negatively regulate Akt activity. This compound's anti-inflammatory effects may be partially mediated through the modulation of this crosstalk, leading to a reduction in pro-inflammatory signaling.

This compound modulates the Akt and PKC signaling pathways to reduce inflammation.

Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.

A general workflow for the extraction and analysis of this compound.

Conclusion

This compound represents a promising natural compound with significant therapeutic potential, particularly in the realm of anti-inflammatory drug development. This guide has provided a detailed overview of its primary natural sources and a comparative analysis of various extraction and isolation techniques. The provided experimental protocols and quantitative data serve as a valuable resource for researchers. Furthermore, the elucidation of its modulatory effects on key signaling pathways, such as SIRT1, Akt, and PKC, offers a foundation for understanding its mechanism of action and for the rational design of future studies. The continued exploration of efficient and sustainable extraction methods, coupled with in-depth pharmacological investigations, will be crucial in unlocking the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Phellopterin

For Researchers, Scientists, and Drug Development Professionals

Phellopterin is a naturally occurring furanocoumarin found in various plants, including those of the Angelica and Rutaceae families.[1][2] It has garnered significant interest in the scientific community for its potential therapeutic effects, particularly its anti-inflammatory properties.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties and solubility of this compound, essential data for its application in research and drug development.

Physicochemical Properties

This compound is characterized as an off-white to light yellow solid.[1] A detailed summary of its key physicochemical properties is presented below, providing a foundational understanding of its chemical identity and behavior.

| Property | Value | Source(s) |

| IUPAC Name | 4-methoxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one | |

| Molecular Formula | C₁₇H₁₆O₅ | |

| Molecular Weight | 300.31 g/mol | |

| Exact Mass | 300.099 | |

| CAS Number | 2543-94-4 | |

| Appearance | Off-white to light yellow solid powder | |

| Melting Point | 102-103°C | |

| Boiling Point | 480.4 ± 45.0 °C at 760 mmHg (Predicted) | |

| Density | 1.2 ± 0.1 g/cm³ | |

| logP (Octanol/Water) | 4.19 / 3.893 (Calculated) | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 4 | |

| Canonical SMILES | CC(=CCOC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)C | |

| InChI Key | BMLZFLQMBMYVHG-UHFFFAOYSA-N |

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery. This compound is practically insoluble in water and is soluble in several organic solvents.

| Solvent/System | Solubility | Source(s) |

| Water | Practically insoluble | |

| log₁₀WS (mol/L) | -13.74 (Calculated) | |

| DMSO | Soluble | |

| Acetonitrile | Soluble | |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Acetone | Soluble | |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (8.32 mM) |

Experimental Protocols

Detailed experimental protocols for determining the specific physicochemical properties of this compound are not extensively available in the provided search results. However, standardized methods are routinely employed for such characterizations.

1. Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by filtration using a chemically inert filter (e.g., PTFE syringe filter).

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. A calibration curve with standard solutions of known concentrations is used for accurate quantification.

-

Data Reporting: Solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

2. Spectral Analysis

-

UV-Visible Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer. This compound dissolved in a suitable solvent (e.g., methanol, chloroform) is placed in a cuvette, and the absorbance is measured across a range of wavelengths (typically 200-800 nm). In methanol, this compound exhibits absorption maxima at approximately 222, 248, 268, and 312 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using a deuterated solvent like CDCl₃ or DMSO-d₆. These spectra provide detailed information about the molecular structure of this compound.

Visualizations

This compound's Anti-Inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating several key signaling pathways. It can reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α) through the regulation of the Akt and Protein Kinase C (PKC) pathways. Additionally, its therapeutic benefits in wound healing are linked to the upregulation of Sirtuin 1 (SIRT1) and downregulation of Intercellular Adhesion Molecule-1 (ICAM-1).

Caption: this compound's anti-inflammatory signaling cascade.

Generalized Workflow for Solubility Determination

The following diagram illustrates the standard experimental workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Caption: Generalized workflow for the shake-flask solubility method.

References

- 1. This compound | Natural Product from Angelica dahuric |anti-inflammatory | CAS 2543-94-4 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 2. biorlab.com [biorlab.com]

- 3. This compound cream exerts an anti-inflammatory effect that facilitates diabetes-associated cutaneous wound healing via SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Phellopterin: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Phellopterin, a naturally occurring furanocoumarin, has emerged as a compound of significant interest within the scientific community due to its diverse and potent biological activities. Extracted from various plant species, notably from the roots of Angelica dahurica, this phytochemical has demonstrated promising therapeutic potential across a spectrum of preclinical studies. Its multifaceted pharmacological profile encompasses anti-inflammatory, anticancer, and neuroprotective effects, positioning it as a compelling candidate for further investigation and drug development. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Quantitative Analysis of this compound's Biological Activities

The efficacy of this compound across various biological assays has been quantified, providing valuable data for comparative analysis and translational research. The following tables summarize the key quantitative metrics associated with its anticancer and neuroprotective activities.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| CEM/C1 | Lymphoblastic Leukemia | 8.0 ± 4.0 | [1] |

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Neuroprotective Effects of this compound

| Animal Model | Dosage | Outcome | Citation |

| Rat model of cerebral ischemia/reperfusion | 0.5 mg/kg and 2.0 mg/kg (intragastrically) | Significantly reduced neurological deficit scores, decreased levels of malondialdehyde (MDA), and increased superoxide dismutase (SOD) activity.[2][3] | [2][3] |

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these molecular mechanisms is paramount for elucidating its therapeutic potential and for the rational design of future drug development strategies.

SIRT1-Mediated Anti-inflammatory Pathway

This compound has been shown to exert anti-inflammatory effects through the upregulation of Sirtuin 1 (SIRT1), a NAD-dependent deacetylase. SIRT1 plays a crucial role in cellular stress resistance and inflammation. This compound's activation of SIRT1 leads to the downregulation of pro-inflammatory mediators such as Intercellular Adhesion Molecule-1 (ICAM-1).

Caption: this compound-mediated activation of the SIRT1 pathway.

Inhibition of the PU.1/CLEC5A/PI3K-AKT Feedback Loop in Ovarian Cancer

In the context of ovarian cancer, this compound has been found to attenuate proliferation and chemoresistance by inhibiting a positive feedback loop involving PU.1, C-Type Lectin Domain Containing 5A (CLEC5A), and the PI3K-AKT signaling pathway. By disrupting this circuit, this compound suppresses cancer progression.

Caption: this compound's inhibition of the PU.1/CLEC5A/PI3K-AKT loop.

Suppression of STAT3 Activation in Keratinocytes

This compound has demonstrated efficacy in alleviating atopic dermatitis-like inflammation by suppressing the activation of Signal Transducer and Activator of Transcription 3 (STAT3) in keratinocytes. It inhibits the IL-4-induced phosphorylation of STAT3, thereby reducing the expression of pro-inflammatory cytokines like TSLP and IL-33.

Caption: this compound's suppression of IL-4-induced STAT3 activation.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's biological activities, this section provides detailed methodologies for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

-

Cell Culture and Treatment: Culture cells on coverslips in a 24-well plate and treat with this compound as described for the MTT assay.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 25 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT and FITC-dUTP) for 60 minutes at 37°C in a humidified, dark chamber.

-

Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.

Protein Expression Analysis: Western Blotting

Western blotting is employed to detect and quantify specific proteins in a sample.

Protocol for SIRT1 and ICAM-1:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIRT1 (e.g., 1:1000 dilution) and ICAM-1 (e.g., 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalization: Use β-actin or GAPDH as a loading control for normalization.

In Vivo Model of Cerebral Ischemia-Reperfusion Injury

This model is used to evaluate the neuroprotective effects of this compound in a setting that mimics stroke.

Protocol:

-

Animal Model: Use adult male Sprague-Dawley rats (250-300 g).

-

Anesthesia: Anesthetize the rats with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).

-

Middle Cerebral Artery Occlusion (MCAO): Induce focal cerebral ischemia by inserting a nylon monofilament into the internal carotid artery to occlude the middle cerebral artery.

-

Reperfusion: After 2 hours of occlusion, withdraw the filament to allow reperfusion.

-

This compound Administration: Administer this compound (0.5 and 2.0 mg/kg) or vehicle via oral gavage at the time of reperfusion.

-

Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-reperfusion using a standardized scoring system.

-

Tissue Collection and Analysis: Euthanize the animals and collect brain tissue for infarct volume measurement (TTC staining), and biochemical assays (MDA and SOD levels).

Experimental Workflows

Visualizing the sequence of experimental procedures can aid in the planning and execution of research studies.

Workflow for In Vitro Bioactivity Screening of this compound

Caption: A generalized workflow for in vitro evaluation of this compound.

Conclusion

This compound stands out as a promising natural compound with a remarkable breadth of biological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into the mechanisms of action of this compound and accelerating its potential translation into novel therapeutic agents. As research continues to unravel the complexities of its molecular interactions, this compound may pave the way for new and effective treatments for a range of human diseases.

References

Phellopterin: A Technical Guide to its Discovery and Historical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellopterin, a naturally occurring furanocoumarin, has garnered significant interest for its diverse pharmacological activities, most notably its anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, historical research, and key experimental findings related to this compound. It is designed to serve as a resource for researchers and professionals in drug development, offering detailed insights into its isolation, characterization, synthesis, and mechanisms of action. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of the primary signaling pathways modulated by this compound, specifically the SIRT1/NF-κB and Akt/PKC pathways, to facilitate a deeper understanding of its therapeutic potential.

Discovery and Historical Overview

Early research on this compound was likely focused on its basic chemical characterization, including determination of its melting point and elemental composition. With the advent of modern spectroscopic techniques, the precise chemical structure of this compound was elucidated. More recent research has shifted towards understanding its biological activities and mechanisms of action, revealing its potential as a modulator of key signaling pathways involved in inflammation and other disease processes.

Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₆O₅ | [1] |

| Molecular Weight | 300.31 g/mol | [1] |

| Melting Point | 102-103 °C | |

| Appearance | Pale yellow powder |

Table 2: Extraction and Synthesis Yields

| Method | Source/Starting Material | Yield | Reference |

| Extraction | Angelica dahurica root | ~19% | |

| Chemical Synthesis | Compound 26 (as described in reference) | 77% |

Table 3: Pharmacokinetic Parameters in Rats

| Parameter | Intravenous Administration | Oral Administration | Reference |

| AUC(0-t) | 74.2 ± 7.9 ng·h/mL | 37.1 ± 5.3 ng·h/mL | |

| t½ | 1.1 ± 0.2 h | 3.1 ± 0.7 h | |

| Bioavailability | - | 16.7% |

Table 4: In Vitro Bioactivity of this compound

| Target/Assay | IC₅₀ Value | Reference |

| [³H]diazepam binding to benzodiazepine receptors | 400 nM | [2] |

| [³H]Ro 15-1788 binding to benzodiazepine receptors | 680 nM | [2] |

Experimental Protocols

Isolation of this compound from Angelica dahurica

The following is a general protocol for the extraction and isolation of this compound from the roots of Angelica dahurica, based on common phytochemical extraction techniques.

Workflow for this compound Isolation

Methodology:

-

Preparation of Plant Material: The dried roots of Angelica dahurica are ground into a fine powder to increase the surface area for solvent extraction.

-

Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically ethanol, using methods such as maceration, percolation, or Soxhlet extraction.

-

Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.

-

Chromatographic Purification: The crude extract is subjected to column chromatography over silica gel.

-

Elution: A solvent gradient (e.g., a mixture of hexane and ethyl acetate with increasing polarity) is used to elute the compounds from the column.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Final Purification: The this compound-rich fractions are combined, and the solvent is evaporated. The residue is further purified by recrystallization from a suitable solvent to obtain pure this compound.

Chemical Synthesis of this compound

The following protocol describes a modern chemical synthesis of this compound.

Synthetic Pathway for this compound

Methodology:

-

Reaction Setup: 50 mg (0.22 mmol) of compound 26 is dissolved in 2 mL of anhydrous dimethylformamide (DMF) under an argon atmosphere.

-

Addition of Reagents: 46 mg of potassium carbonate (K₂CO₃) and 33 μL (0.29 mmol) of 1-bromo-3-methyl-2-butene are added sequentially to the reaction mixture.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for 1 hour.

-

Workup: The reaction mixture is cooled and then poured into 20 mL of cold water. The aqueous mixture is acidified with 1 M aqueous hydrochloric acid (HCl).

-

Extraction: The product is extracted with ethyl acetate (3 x 5 mL).

-

Concentration: The organic layers are combined, and the solvent is removed by concentration under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography using a mixture of ethyl acetate and hexane (1:1) as the eluent. The fractions containing the target compound are collected, concentrated, and dried to yield this compound as a pale yellow powder.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms identified to date involve the upregulation of Sirtuin 1 (SIRT1) and the regulation of the Akt/Protein Kinase C (PKC) pathway.

SIRT1-Mediated Anti-inflammatory Pathway

This compound has been shown to upregulate the expression of SIRT1, a NAD⁺-dependent deacetylase that plays a crucial role in cellular processes, including inflammation. Increased SIRT1 activity leads to the deacetylation and subsequent inhibition of the p65 subunit of NF-κB. NF-κB is a key transcription factor that promotes the expression of pro-inflammatory genes, including Intercellular Adhesion Molecule-1 (ICAM-1). By inhibiting NF-κB, this compound effectively reduces the expression of ICAM-1, thereby mitigating the inflammatory response.

This compound's Influence on the SIRT1/NF-κB Pathway

Regulation of the Akt/PKC Pathway

This compound also modulates the Akt and PKC signaling pathways to reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α). This action contributes to its ability to inhibit the adhesion of monocytes to the endothelium, a critical step in the inflammatory cascade. The precise mechanism by which this compound activates or inhibits specific isoforms of Akt and PKC is an area of ongoing research.

This compound's Modulation of the Akt/PKC Pathway

Conclusion and Future Directions

This compound is a furanocoumarin with well-documented anti-inflammatory properties and a growing body of research supporting its therapeutic potential. Its mechanisms of action, centered on the modulation of the SIRT1 and Akt/PKC signaling pathways, offer promising avenues for the development of novel anti-inflammatory drugs. Future research should focus on elucidating the precise molecular targets of this compound within these pathways, conducting comprehensive preclinical and clinical studies to evaluate its efficacy and safety, and exploring its potential in other therapeutic areas. The detailed information provided in this guide serves as a foundational resource for advancing the scientific understanding and clinical application of this compound.

References

Phellopterin's Interaction with Cellular Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellopterin, a naturally occurring furanocoumarin isolated from the roots of Angelica dahurica and other plants, has garnered significant scientific interest due to its diverse pharmacological activities. Emerging evidence highlights its potential as a therapeutic agent, particularly in the realms of oncology and inflammatory diseases. The bioactivity of this compound is intrinsically linked to its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with key cellular signaling cascades, including the PI3K/Akt, STAT3, and NF-κB pathways. It aims to serve as a detailed resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.

Data Presentation: Quantitative Effects of this compound

While specific IC50 values for the direct inhibition of signaling pathway components by this compound are not extensively reported in the available literature, studies have demonstrated its dose-dependent effects on cancer cell viability. This data provides a crucial starting point for understanding its therapeutic potential.

| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect |

| Ovarian Cancer Cells | Ovarian Cancer | Cell Viability Assay | Not specified | Attenuated cell proliferation and chemoresistance[1] |

| SKOV3 | Ovarian Serous Carcinoma | WST-1 Assay | Dose-dependent | Moderate anti-proliferative effect |

| ES2 | Ovarian Clear Cell Carcinoma | WST-1 Assay | Dose-dependent | Moderate anti-proliferative effect |

| Primary High-Grade Serous Ovarian Carcinoma Cells | Ovarian Cancer | WST-1 Assay | Dose-dependent | Variable dose-response curves |

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by intervening in several critical signaling pathways that regulate cell proliferation, survival, inflammation, and apoptosis.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, contributing to its anti-cancer properties.

In ovarian cancer, this compound mitigates proliferation and chemoresistance by inactivating a positive feedback loop involving PU.1, C-Type Lectin Domain Containing 5A (CLEC5A), and the PI3K/Akt pathway.[1] this compound's inhibition of this loop leads to decreased DNA replication, cell cycle arrest, and apoptosis.[1]

The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and inflammation. Constitutive activation of STAT3 is frequently observed in various cancers.

While direct quantitative data on this compound's inhibition of STAT3 phosphorylation is limited, the known interactions of natural compounds with this pathway suggest a likely mechanism of action. STAT3 is typically activated via phosphorylation by Janus kinases (JAKs). Activated STAT3 then dimerizes, translocates to the nucleus, and induces the transcription of target genes involved in cell proliferation and survival.

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in the inflammatory response, cell survival, and proliferation. Its dysregulation is implicated in various inflammatory diseases and cancers.

Natural compounds are known to inhibit NF-κB activation. The canonical NF-κB pathway is activated by stimuli such as TNF-α, leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the p50/p65 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. This compound's anti-inflammatory effects suggest its potential to inhibit this pathway.

Experimental Protocols

Detailed, standardized protocols are essential for the reproducible investigation of this compound's bioactivity. Below are representative methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., SKOV3, ES2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Phosphorylated Proteins (e.g., p-Akt, p-STAT3)

This technique is used to detect and quantify the levels of specific phosphorylated proteins within a cell lysate, providing a direct measure of pathway activation.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound at desired concentrations and time points.

-

Lyse the cells on ice and collect the supernatant containing the protein.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound treatment.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

This compound

-

Stimulating agent (e.g., TNF-α)

-

Luciferase assay reagent

-

96-well opaque plates

-

Luminometer

Procedure:

-

Seed the transfected cells in a 96-well opaque plate.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

After the desired incubation period, lyse the cells.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency and cell number.

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of key cellular signaling pathways implicated in cancer and inflammation. Its ability to inhibit the PI3K/Akt, and putatively the STAT3 and NF-κB pathways, underscores its promise as a multi-targeted therapeutic agent.

Future research should focus on elucidating the precise molecular targets of this compound within these pathways and determining specific IC50 values for these interactions. Further investigation into its effects on other signaling cascades and its in vivo efficacy and safety are also crucial steps in translating the promising preclinical findings into clinical applications. The detailed methodologies and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential.

References

Investigating the Therapeutic Potential of Phellopterin: A Technical Guide for Researchers

Executive Summary

Phellopterin, a natural furanocoumarin isolated from the roots of plants such as Angelica dahurica, has emerged as a promising therapeutic agent with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the current state of research on this compound, focusing on its demonstrated anti-inflammatory, anti-cancer, and wound-healing properties. The document details the compound's mechanisms of action, summarizing its influence on key signaling pathways including SIRT1, STAT3, TLR4/NF-κB, and PI3K/AKT. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of molecular interactions to facilitate further investigation into the therapeutic potential of this compound.

Introduction

This compound is a bioactive compound that has been traditionally used in herbal medicine and is now gaining attention in modern pharmacology for its potential therapeutic applications.[1] Preclinical studies, both in vitro and in vivo, have provided evidence for its efficacy in various disease models, suggesting its promise as a lead compound for the development of novel therapies. This guide synthesizes the available scientific literature to provide a comprehensive resource for the scientific community.

Therapeutic Potential and Mechanisms of Action

This compound has demonstrated significant therapeutic potential in several key areas:

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties through the modulation of multiple signaling pathways.

-

SIRT1-dependent mechanism: this compound has been shown to upregulate Sirtuin 1 (SIRT1), a key regulator of inflammation.[2][3] This upregulation leads to the downregulation of intercellular adhesion molecule-1 (ICAM-1), a molecule involved in inflammatory responses.[2][3]

-

STAT3 Inhibition: In the context of atopic dermatitis-like inflammation, this compound suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Tyr705. This inhibition leads to the reduced expression of pro-inflammatory cytokines such as thymic stromal lymphopoietin (TSLP) and interleukin-33 (IL-33) in keratinocytes.

-

TLR4/NF-κB Pathway Inhibition: In a model of colitis-associated cancer, this compound was found to inhibit the activation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition contributes to the reduction of inflammatory responses in the colon.

Anti-Cancer Activity

This compound has shown promise as an anti-cancer agent, particularly in ovarian and colitis-associated cancers.

-

Induction of Apoptosis and Cell Cycle Arrest: In ovarian cancer cells, this compound has been found to mitigate DNA replication, induce cell cycle arrest, and promote apoptosis and DNA damage, thereby attenuating cell proliferation and chemoresistance.

-

Inhibition of the PU.1/CLEC5A/PI3K-AKT Feedback Loop: A key mechanism in its anti-ovarian cancer activity is the inhibition of the PU.1/C-Type Lectin Domain Containing 5A (CLEC5A)/Phosphoinositide 3-kinase (PI3K)-AKT feedback loop. By inactivating this positive feedback circuit, this compound suppresses ovarian cancer progression.

-

Inhibition of Colitis-Associated Cancer: this compound has been shown to improve symptoms and inhibit the occurrence of colon cancer in a colitis-associated cancer model. This effect is linked to the inhibition of M2 macrophage polarization and the TLR4/NF-κB pathway.

Diabetic Wound Healing

This compound has demonstrated the ability to accelerate the healing of diabetic wounds.

-

Promotion of Re-epithelialization: this compound promotes the re-epithelialization of wounds in diabetic models.

-

Attenuation of Chronic Inflammation: By upregulating SIRT1 and downregulating ICAM-1, this compound attenuates the chronic inflammation that is characteristic of diabetic ulcers, thereby facilitating the healing process.

Neuroprotective Effects

Preliminary evidence suggests that this compound may possess neuroprotective properties. Studies have shown its potential to reduce neuronal cell damage from oxidative stress. However, more quantitative data is needed to fully elucidate its efficacy and mechanisms in this area.

Quantitative Data

The following tables summarize the available quantitative data on the therapeutic effects of this compound.

Table 1: Anti-inflammatory Effects of this compound

| Model System | Parameter Measured | This compound Concentration/Dose | Observed Effect | Reference |

| Colitis-Associated Cancer Mouse Model | Serum IL-6, IL-1β, TNF-α levels | Dose-dependent | Decreased | |

| Colitis-Associated Cancer Mouse Model | Serum IL-10 levels | Dose-dependent | Increased | |

| Atopic Dermatitis-like Mouse Model | Serum Immunoglobulin E (IgE) levels | Not specified | Reduced | |

| Atopic Dermatitis-like Mouse Model | Infiltration of eosinophils and mast cells | Not specified | Reduced |

Table 2: Anti-Cancer Effects of this compound

| Cancer Type | Model System | Parameter Measured | This compound Concentration/Dose | Observed Effect | Reference |

| Colitis-Associated Cancer | AOM/DSS Mouse Model | Tumor formation rate | Dose-dependent | Decreased | |

| Colitis-Associated Cancer | AOM/DSS Mouse Model | Number of tumors | Dose-dependent | Decreased | |

| Ovarian Cancer | In vitro cell lines | Cell Proliferation | Not specified | Attenuated | |

| Ovarian Cancer | In vitro cell lines | Apoptosis | Not specified | Induced |

Table 3: Diabetic Wound Healing Effects of this compound

| Model System | Parameter Measured | Treatment | Observed Effect | Reference |

| Diabetic Mouse Model | Wound Area | This compound cream | Significantly reduced compared to control | |

| Diabetic Mouse Model | Re-epithelialization | This compound cream | Accelerated |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies cited in the research on this compound. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

In Vivo Model of Colitis-Associated Cancer (AOM/DSS Model)

This model is used to study the development of colitis-associated colorectal cancer and to evaluate the efficacy of therapeutic agents like this compound.

-

Induction: Mice are typically administered a single intraperitoneal injection of azoxymethane (AOM), a colon-specific carcinogen. This is followed by cycles of dextran sulfate sodium (DSS) administered in the drinking water to induce chronic colitis.

-

This compound Administration: this compound can be administered orally or via other routes at various doses throughout the study period.

-

Assessment: Disease activity is monitored by tracking body weight, stool consistency, and the presence of blood in the stool. At the end of the study, colons are excised, and tumor number, size, and histology are analyzed. Cytokine levels in the blood and colon tissue can be measured by ELISA or other immunoassays.

Western Blot Analysis for Signaling Proteins

Western blotting is a key technique used to detect and quantify the expression levels of specific proteins involved in signaling pathways modulated by this compound.

-

Protein Extraction: Cells or tissues are lysed to extract total protein.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-STAT3, anti-SIRT1, anti-ICAM-1, anti-PI3K, anti-AKT). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

-

Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

In Vivo Diabetic Wound Healing Model

This model is used to assess the efficacy of this compound in promoting the healing of diabetic wounds.

-

Induction of Diabetes: Diabetes is typically induced in rodents (e.g., rats or mice) using a chemical agent such as streptozotocin (STZ).

-

Wound Creation: Full-thickness excisional wounds are created on the dorsal side of the diabetic animals.

-

Treatment: A formulation containing this compound (e.g., a cream) is applied topically to the wounds.

-

Assessment: Wound closure is monitored over time by measuring the wound area. At the end of the study, wound tissue can be collected for histological analysis to assess re-epithelialization, collagen deposition, and inflammation. Protein and mRNA expression of relevant markers (e.g., SIRT1, ICAM-1) can also be analyzed.

Future Directions and Conclusion

The research to date strongly supports the therapeutic potential of this compound as an anti-inflammatory, anti-cancer, and wound-healing agent. However, several areas warrant further investigation. More extensive studies are needed to establish dose-response relationships and to determine the optimal therapeutic window for various conditions. The neuroprotective effects of this compound, in particular, require more in-depth, quantitative analysis.

Crucially, there is a current lack of any reported clinical trials. Future research should aim to bridge this gap by moving from preclinical models to human studies to evaluate the safety and efficacy of this compound in a clinical setting.

References

- 1. The Angelica dahurica: A Review of Traditional Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimized Mouse Model to Induce Colitis-Associated Colon Cancer using Azoxymethane and Dextran Sulfate Sodium for Tumor Immunology and Therapy Studies [jove.com]

Phellopterin: A Technical Whitepaper on its Role as a SIRT1 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellopterin, a naturally occurring furanocoumarin, is emerging as a significant modulator of Sirtuin 1 (SIRT1), a critical enzyme in cellular regulation. This technical guide consolidates the current scientific understanding of this compound's mechanism as a SIRT1 activator. Evidence strongly indicates that this compound's primary mode of action is the upregulation of SIRT1 protein expression, rather than direct enzymatic activation. This indirect activation has profound implications for cellular processes, particularly in the context of inflammation and tissue regeneration, as evidenced by its efficacy in promoting diabetic wound healing. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound's SIRT1-dependent activities.

Introduction

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a pivotal role in a wide array of cellular processes, including stress resistance, metabolism, and inflammation. Its activity is intrinsically linked to cellular energy status and is a key component of longevity pathways. The modulation of SIRT1 activity is a promising therapeutic strategy for a variety of age-related and metabolic diseases.

This compound, a compound isolated from plants of the Angelica genus, has demonstrated a range of biological activities. Recent research has illuminated its function as a potent upregulator of SIRT1 protein expression. This whitepaper will provide an in-depth technical analysis of this compound's role as a SIRT1 activator, with a focus on its application in promoting cellular repair and mitigating inflammation.

Quantitative Data on this compound's Effect on SIRT1 Expression

The primary mechanism by which this compound activates SIRT1 signaling is by increasing the cellular abundance of the SIRT1 protein. This has been demonstrated in in vitro studies using human keratinocyte (HaCaT) cell lines.

Table 1: Effect of this compound on SIRT1 Protein Expression in HaCaT Cells

| Treatment Condition | This compound Concentration | Fold Increase in SIRT1 Protein (relative to control) | Reference |

| IFN-γ-induced inflammation | Not specified | Upregulated | [1][2] |

Note: Specific quantitative fold-increase and concentration data from the primary literature are not yet available. The table reflects the qualitative upregulation observed.

This compound-Mediated SIRT1 Signaling Pathways

This compound's upregulation of SIRT1 has significant downstream effects on key signaling pathways, primarily the NF-κB and FOXO pathways, which are crucial in regulating inflammation, cellular stress responses, and apoptosis.

The this compound-SIRT1-NF-κB Axis

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. The p65 subunit of NF-κB can be acetylated, which enhances its transcriptional activity and promotes the expression of pro-inflammatory genes. SIRT1 directly deacetylates p65, thereby inhibiting NF-κB activity. By upregulating SIRT1, this compound enhances the deacetylation of p65, leading to a reduction in inflammation. This mechanism is particularly relevant in the context of chronic inflammatory conditions such as diabetic wounds.[3][4]

The this compound-SIRT1-FOXO Axis

The Forkhead box O (FOXO) family of transcription factors are key regulators of cellular responses to stress, including oxidative stress.[5] Acetylation of FOXO proteins inhibits their transcriptional activity. SIRT1-mediated deacetylation activates FOXO proteins, leading to the transcription of genes involved in stress resistance and cell survival. This compound, by increasing SIRT1 levels, is proposed to enhance FOXO-mediated cellular defense mechanisms.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the effect of this compound on SIRT1.

Western Blot for SIRT1 Protein Quantification

This protocol is designed to quantify the relative expression levels of SIRT1 protein in cell lysates following treatment with this compound.

Materials:

-

Cells (e.g., HaCaT keratinocytes)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-SIRT1

-

Primary antibody: anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Culture HaCaT cells to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-SIRT1 antibody and the loading control antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the SIRT1 signal to the loading control.

Immunohistochemistry for SIRT1 in Tissue Samples

This protocol is for the detection and localization of SIRT1 protein in tissue sections, such as skin biopsies from diabetic wound models.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections

-

Xylene and ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) for quenching endogenous peroxidase

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody: anti-SIRT1

-

Biotinylated secondary antibody

-

Streptavidin-HRP complex

-

DAB substrate-chromogen system

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval solution.

-

Peroxidase Quenching: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.

-

Blocking: Block non-specific binding sites with blocking solution.

-

Primary Antibody Incubation: Incubate sections with the primary anti-SIRT1 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Apply the biotinylated secondary antibody.

-

Signal Amplification: Incubate with streptavidin-HRP complex.

-

Visualization: Develop the signal with DAB substrate, resulting in a brown precipitate at the site of the antigen.

-

Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

-

Microscopy: Analyze the slides under a microscope to assess the intensity and localization of SIRT1 staining.

Conclusion